

Application Note: Stability-Indicating RP-HPLC Method for Fluphenazine HCl Tablets

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Compound Focus: Fluphenazine

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1. Introduction Fluphenazine Hydrochloride (FPZH) is a typical antipsychotic drug used for the treatment of schizophrenia and bipolar disorder [1] [2]. Quality control (QC) and stability testing of its solid oral dosage forms require robust, specific, and accurate analytical methods. This application note summarizes a validated **stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)** method, developed as per International Council for Harmonisation (ICH) guidelines [1]. The method effectively separates FPZH from its degradation products, making it suitable for both QC and stability studies.

2. Experimental Protocol

2.1. Materials and Reagents

- **API: Fluphenazine** Hydrochloride reference standard.
- **Chemicals:** HPLC-grade Methanol, Acetonitrile, Orthophosphoric acid, Potassium dihydrogen phosphate (or similar 0.02 M phosphate buffer).
- **Sample: Fluphenazine** HCl tablets (e.g., 1 mg, 2.5 mg, 5 mg, or 10 mg strength) [3].
- **Water:** HPLC-grade water, freshly prepared or from a Milli-Q system.

2.2. Instrumentation and Chromatographic Conditions The method was developed using a standard HPLC system with a UV or PDA detector [1] [4]. The detailed conditions are summarized in the table below.

Table 1: Optimized Chromatographic Conditions [1]

Parameter	Specification
Column	Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	0.02 M Phosphate Buffer (pH 3.0) : Methanol : Acetonitrile
Ratio (v/v/v)	500 : 300 : 200
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Column Temperature	Ambient
Injection Volume	20 µL

2.3. Preparation of Solutions

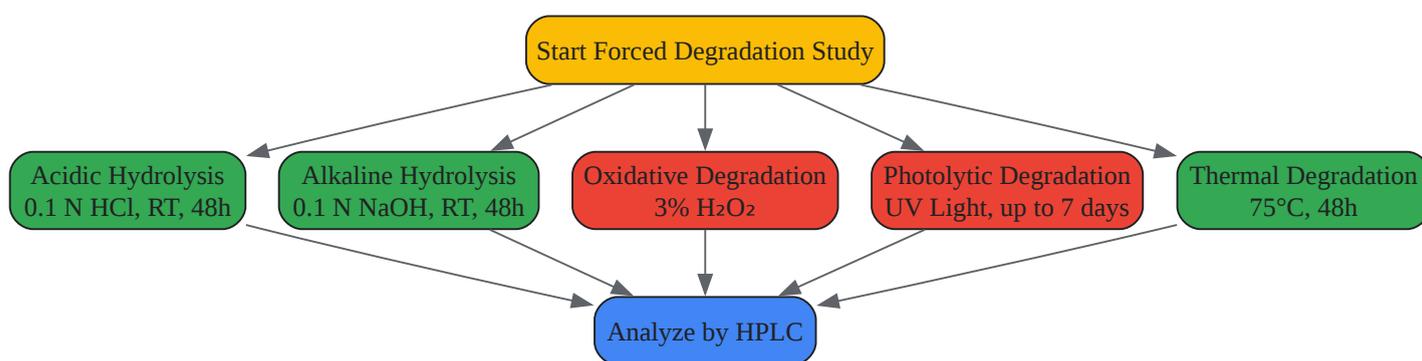
- **Standard Stock Solution (1 mg/mL):** Accurately weigh and transfer about 10 mg of FPZH reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol [5].
- **Working Standard Solutions:** Prepare suitable dilutions (e.g., in the range of 2.5-120 µg/mL) from the stock solution using the mobile phase or a diluent of water and methanol (40:60) [1] [6].
- **Sample Solution:** Finely powder and weigh a portion of tablet blend equivalent to about 10 mg of FPZH. Transfer to a 10 mL volumetric flask, add about 7-8 mL of diluent, sonicate for 10-30 minutes to dissolve, and dilute to volume. Filter and further dilute as needed to obtain a concentration within the linearity range [6].

2.4. Forced Degradation (Stress) Studies Forced degradation is critical to demonstrate the stability-indicating property of the method. The workflow and typical conditions are outlined below and in the following diagram.

Table 2: Summary of Forced Degradation Conditions [1] [5]

Stress Condition	Parameters	Results
Acidic Hydrolysis	0.1 N HCl, at room temperature for up to 48 hrs [5]	Stable

Stress Condition	Parameters	Results
Alkaline Hydrolysis	0.1 N NaOH, at room temperature for up to 48 hrs [5]	Stable
Oxidative Degradation	Exposed to 3% H ₂ O ₂ [5]	Significant Degradation
Photolytic Degradation	Exposed to UV light for up to 7 days [1] [5]	Significant Degradation
Thermal Degradation	Solid drug exposed to 75°C for up to 48 hrs [5]	Stable



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Diagram 1: Logical workflow for conducting forced degradation studies on **Fluphenazine HCl**. Conditions in green showed minimal degradation, while those in red induced significant degradation [1] [5].

3. Method Validation The optimized method was validated as per ICH Q2(R1) guidelines [1] [5]. The key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters [1] [4] [6]

| Validation Parameter | Results & Specifications | | :--- | :--- | | **Linearity Range** | 2.5 - 120 µg/mL | | **Correlation Coefficient (r²)** | > 0.999 | | **Precision (% RSD)** | Intra-day: ≤ 0.25% [4] | | Inter-day: ≤ 0.21%

[4] | | **Accuracy (% Recovery)** | 97% - 102% | | **Specificity** | No interference from excipients or degradation products. Peak purity confirmed. | | **LOD / LOQ** | LOD: 0.8 µg/mL [7] | LOQ: 1.5 µg/mL [7] |

4. Application The validated method is suitable for:

- **Quality Control:** Routine assay and related substance testing of **Fluphenazine** HCl in tablet dosage forms [1] [6].
- **Stability Studies:** Monitoring the stability of the drug product under various storage conditions, as it can accurately quantify the active ingredient in the presence of degradation products [1] [5].

5. Conclusion The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating. It is fully validated and can be successfully applied in quality control laboratories for the analysis of **Fluphenazine** Hydrochloride in solid oral dosage forms.

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